(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate
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Overview
Description
(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxyphenoxy group, and an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenoxy group and the ethanethioate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-1-Methyl-2-pyrrolidinemethanol: Shares the pyrrolidine ring structure.
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-: Contains a similar pyrrolidine ring but with a pyridine group instead of the methoxyphenoxy group.
Properties
Molecular Formula |
C16H21NO4S |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
O-[2-[(2S)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C16H21NO4S/c1-12(22)20-11-16(18)17-9-5-6-13(17)10-21-15-8-4-3-7-14(15)19-2/h3-4,7-8,13H,5-6,9-11H2,1-2H3/t13-/m0/s1 |
InChI Key |
DXSZOZBYRKLDPM-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=S)OCC(=O)N1CCC[C@H]1COC2=CC=CC=C2OC |
Canonical SMILES |
CC(=S)OCC(=O)N1CCCC1COC2=CC=CC=C2OC |
Origin of Product |
United States |
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